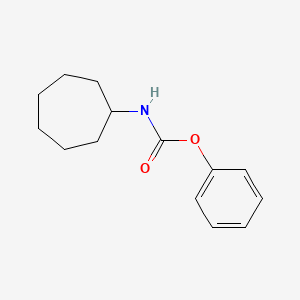

phenyl N-cycloheptylcarbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

phenyl N-cycloheptylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c16-14(17-13-10-6-3-7-11-13)15-12-8-4-1-2-5-9-12/h3,6-7,10-12H,1-2,4-5,8-9H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVWDQOMUGUZXQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Phenyl N Cycloheptylcarbamate

Classical Approaches to Carbamate (B1207046) Synthesis

The synthesis of carbamates, a crucial functional group in pharmaceuticals and agrochemicals, has historically relied on several key reactions. These methods, while effective, often involve toxic and corrosive reagents, prompting the development of safer alternatives.

Reaction of Amines with Chloroformates

A long-standing and widely used method for preparing carbamates is the reaction of an amine with a chloroformate. wikipedia.orgtandfonline.com This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. tandfonline.com The general transformation involves the nucleophilic attack of the amine on the carbonyl carbon of the chloroformate, leading to the displacement of the chloride and the formation of the carbamate ester. wikipedia.org Various bases can be employed, including sodium hydroxide, sodium bicarbonate, and triethylamine (B128534). tandfonline.com

The reaction of phenyl chloroformate with an amine is a direct route to phenyl carbamates. organic-chemistry.orgrsc.org This method's versatility allows for the synthesis of a wide array of carbamates by varying the amine and chloroformate starting materials. researchgate.net

Use of Isocyanates in Carbamate Formation

The reaction of an isocyanate with an alcohol or a phenol (B47542) is a fundamental and highly efficient method for synthesizing carbamates. wikipedia.orgnih.gov This reaction is particularly important in the production of polyurethanes. nih.gov The process involves the nucleophilic addition of the hydroxyl group to the electrophilic carbon of the isocyanate group. noaa.gov

This method can be catalyzed by both acids and bases. noaa.gov The reactivity of isocyanates makes them valuable intermediates in organic synthesis, although their toxicity necessitates careful handling. noaa.govnih.gov For the synthesis of phenyl carbamates, the corresponding isocyanate can be reacted with phenol. google.comresearchgate.net The reaction of an isocyanate with an alcohol is a common route to carbamate formation and has been utilized in various multicomponent reactions to generate diverse molecular scaffolds. nih.gov

Phosgene-Free Synthesis Routes for Carbamates

Due to the extreme toxicity of phosgene (B1210022), significant research has been dedicated to developing phosgene-free synthetic routes for carbamates. researchgate.netresearchgate.net These alternative methods often utilize less hazardous reagents and are more environmentally benign.

One prominent phosgene-free approach involves the use of carbon dioxide as a C1 building block. acs.orgresearchgate.netnih.gov Carbamates can be synthesized from amines, carbon dioxide, and alkyl halides. acs.org This method avoids the use of toxic isocyanates and costly metal catalysts. acs.org Another strategy is the oxidative carbonylation of amines and alcohols using carbon monoxide in the presence of a catalyst. unizar.es

The use of carbonates , such as dimethyl carbonate, also provides a safer alternative to phosgene. researchgate.netnih.gov The reaction of amines with cyclic carbonates, often catalyzed by an organocatalyst, presents a mild and selective method for producing N-aryl carbamates. urv.cat Additionally, methods involving the thermal decomposition of other carbamates or the use of urea (B33335) are being explored. researchgate.netnih.gov These routes are part of a broader effort to develop cleaner and more sustainable chemical processes. helsinki.fipsu.edu

Targeted Synthesis of Phenyl N-Cycloheptylcarbamate

The specific synthesis of this compound can be achieved by applying the classical methods of carbamate formation, utilizing appropriate precursors and optimized reaction conditions.

Exploration of Precursors and Reagents for this compound Formation

The logical precursors for the synthesis of this compound are a cycloheptyl-containing nucleophile and a phenyl-containing electrophilic carbonyl source.

From Chloroformates: The most direct approach involves the reaction of cycloheptylamine (B1194755) with phenyl chloroformate . In this reaction, cycloheptylamine acts as the nucleophile and phenyl chloroformate provides the phenyl carbamate backbone. A base is required to scavenge the HCl generated.

From Isocyanates: An alternative route is the reaction of cycloheptyl isocyanate with phenol . Here, phenol acts as the nucleophile attacking the isocyanate. This reaction may be facilitated by a catalyst.

The selection of precursors is guided by their commercial availability and reactivity. Both cycloheptylamine and phenyl chloroformate, as well as cycloheptyl isocyanate and phenol, are readily accessible starting materials.

Reaction Conditions and Optimization Strategies for this compound Synthesis

The synthesis of this compound can be optimized by carefully controlling the reaction conditions to maximize yield and purity.

For the cycloheptylamine and phenyl chloroformate route, the reaction is typically performed in an inert solvent such as dichloromethane (B109758) or tetrahydrofuran (B95107) at room temperature or below to control the exothermicity of the reaction. The slow addition of the chloroformate to a solution of the amine and a base, such as triethylamine or pyridine (B92270), is crucial to prevent side reactions.

In the case of the cycloheptyl isocyanate and phenol route, the reaction can be carried out in a solvent like toluene (B28343) or acetonitrile (B52724). The reaction may be slow and often requires heating. njit.edu The use of a catalyst, such as a tertiary amine or a tin compound, can accelerate the reaction. njit.edu

Optimization strategies may involve screening different solvents, bases, and catalysts, as well as adjusting the reaction temperature and time to achieve the desired outcome.

Table 1: Synthetic Routes to this compound

| Route | Nucleophile | Electrophile | Typical Solvent | Catalyst/Base |

|---|---|---|---|---|

| Chloroformate | Cycloheptylamine | Phenyl Chloroformate | Dichloromethane | Triethylamine |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Cycloheptylamine |

| Phenyl chloroformate |

| Cycloheptyl isocyanate |

| Phenol |

| Triethylamine |

| Pyridine |

| Dichloromethane |

| Tetrahydrofuran |

| Toluene |

| Acetonitrile |

| Sodium hydroxide |

| Sodium bicarbonate |

| Carbon dioxide |

| Carbon monoxide |

| Dimethyl carbonate |

Mechanistic Insights into this compound Formation Reactions

The efficiency and outcome of synthetic routes to this compound are governed by the underlying reaction mechanisms. These mechanisms detail the pathways of bond formation and the influence of catalysts on reaction rates and yields.

Nucleophilic Acyl Substitution Pathways in Carbamate Synthesis

The formation of carbamates from reagents like phenyl chloroformate and an amine is a classic example of a nucleophilic acyl substitution reaction. nih.gov This type of reaction can proceed through different mechanistic pathways, primarily a stepwise addition-elimination mechanism or a concerted mechanism.

In the context of the reaction between phenyl chloroformate and cycloheptylamine, the most commonly accepted pathway is a stepwise mechanism. This process begins with the nucleophilic attack of the nitrogen atom of cycloheptylamine on the electrophilic carbonyl carbon of phenyl chloroformate. This leads to the formation of a transient tetrahedral intermediate. This intermediate is unstable and subsequently collapses by expelling the most stable leaving group. In this case, the chloride ion is ejected, and a proton is transferred from the nitrogen to a base (such as triethylamine), resulting in the final carbamate product and the hydrochloride salt of the base. nih.gov

The specific pathway, whether stepwise or concerted, is influenced by several factors including the nature of the nucleophile, the leaving group, and the solvent used in the reaction. nih.gov For highly reactive acylating agents and strong nucleophiles, the reaction may proceed through a more concerted pathway where bond formation and bond cleavage occur in a single transition state.

Role of Catalysis in Enhancing this compound Formation Efficiency

Catalysis plays a crucial role in modern organic synthesis by improving reaction rates, increasing yields, and allowing for milder reaction conditions. The synthesis of this compound can be significantly enhanced through various catalytic strategies.

Base Catalysis: In reactions utilizing chloroformates, a stoichiometric amount of a base like triethylamine or pyridine is often required. nih.gov While its primary role is to act as an acid scavenger for the HCl produced, it also activates the amine nucleophile by ensuring it remains deprotonated and thus more nucleophilic. nih.gov

Nucleophilic Catalysis: 4-Dimethylaminopyridine (DMAP) is a highly efficient nucleophilic catalyst for acylation reactions, including carbamate formation. researchgate.netsemanticscholar.org DMAP functions by first reacting with the electrophile (e.g., phenyl chloroformate) to form a highly reactive N-acylpyridinium intermediate. This intermediate is much more electrophilic than the starting chloroformate. The amine (cycloheptylamine) then attacks this activated intermediate, a process that occurs much more rapidly than the attack on the original electrophile. The catalyst, DMAP, is regenerated at the end of the cycle. semanticscholar.org This catalytic cycle significantly accelerates the rate of carbamate formation.

Metal Catalysis: A variety of metal-based catalysts have been shown to be effective in carbamate synthesis.

Molybdenum Catalysis: Molybdenum(VI) dichloride dioxide (MoO₂Cl₂) and its DMF complex have been identified as exceptionally active catalysts for the formation of carbamates from alcohols and isocyanates, even at very low catalyst loadings (0.01-1.0 mol%). researchgate.net They are believed to function as Lewis acids, activating the isocyanate towards nucleophilic attack by the alcohol.

Indium Catalysis: Indium metal can catalytically promote the synthesis of carbamates from amines and alkyl chloroformates. nih.gov This method is valued for the high reactivity and low toxicity of indium reagents.

Lead Catalysis: In the synthesis of methyl N-phenyl carbamate from aniline (B41778) and dimethyl carbonate, various lead compounds have demonstrated high activity and selectivity. bohrium.com It is proposed that an induction period observed with PbO indicates it is a precursor to the active catalytic species, which may involve hydroxyl or methoxy (B1213986) groups attached to the lead ion. bohrium.com

Nickel and Copper Catalysis: In cross-coupling reactions, nickel and copper complexes are instrumental. Nickel catalysts can facilitate the amination of aryl carbamates, with computational studies suggesting that reductive elimination is the rate-determining step. nih.gov Copper catalysts, often paired with specific ligands, are effective in coupling aryl halides with cyanates and alcohols to form N-aryl carbamates. acs.org

Table 2: Catalysts in Carbamate Synthesis

| Catalyst | Catalyst Type | Applicable Reaction | Proposed Role |

|---|---|---|---|

| Triethylamine (TEA) | Base | Amine + Phenyl Chloroformate | Acid scavenger, maintains amine nucleophilicity nih.govnih.gov |

| 4-Dimethylaminopyridine (DMAP) | Nucleophilic | Amine/Alcohol + Acylating Agent | Forms a highly reactive N-acylpyridinium intermediate researchgate.netsemanticscholar.org |

| Molybdenum(VI) Dichloride Dioxide (MoO₂Cl₂) | Lewis Acid (Metal) | Alcohol + Isocyanate | Activates the isocyanate group for nucleophilic attack researchgate.net |

| Indium (In) | Metal | Amine + Chloroformate | Catalytically promotes the coupling reaction nih.gov |

| Lead(II) Oxide (PbO) | Metal Precursor | Aniline + Dimethyl Carbonate | Precursor to the active Pb-based catalytic species bohrium.com |

| Nickel Complexes | Transition Metal | Aryl Carbamate + Amine | Facilitates oxidative addition and reductive elimination nih.gov |

| Copper(I) Iodide (CuI) | Transition Metal | Aryl Halide + Cyanate + Alcohol | Catalyzes the cross-coupling reaction acs.org |

Spectroscopic and Structural Elucidation of Phenyl N Cycloheptylcarbamate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual protons and carbon atoms.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to display signals for the aromatic protons of the phenyl ring, the methine and methylene (B1212753) protons of the cycloheptyl ring, and the N-H proton of the carbamate (B1207046) linkage.

Phenyl Protons (C₆H₅): The five protons on the phenyl ring typically appear in the downfield region (δ 7.0-7.5 ppm) due to the deshielding effect of the aromatic ring current. The protons ortho to the oxygen atom are expected at a slightly different shift than the meta and para protons, likely resulting in a complex multiplet pattern.

N-H Proton: The carbamate N-H proton is anticipated to appear as a broad singlet or a doublet (if coupled to the adjacent methine proton) in the range of δ 4.5-5.5 ppm. Its chemical shift can be sensitive to solvent and concentration.

Cycloheptyl Protons (C₇H₁₃): The protons on the seven-membered ring will appear in the upfield region. The methine proton (CH-N) directly attached to the nitrogen is the most deshielded of this group, expected around δ 3.6-4.0 ppm. The remaining twelve methylene protons will likely appear as a series of broad, overlapping multiplets in the range of δ 1.4-1.8 ppm, reflecting their complex and dynamic conformational environment.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon environment within the molecule.

Carbonyl Carbon (C=O): The carbamate carbonyl carbon is the most deshielded carbon, with its resonance expected in the δ 153-156 ppm region.

Phenyl Carbons (C₆H₅): The aromatic carbons will resonate in the δ 120-151 ppm range. The ipso-carbon (C-O) is expected around δ 150-151 ppm, while the ortho, meta, and para carbons will have distinct signals around δ 121 ppm, δ 129 ppm, and δ 125 ppm, respectively.

Cycloheptyl Carbons (C₇H₁₃): The methine carbon (C-N) is expected to appear around δ 53-55 ppm. The methylene carbons of the cycloheptyl ring will show signals in the aliphatic region, typically between δ 24-38 ppm. Due to the ring's flexibility, some carbons may have very similar chemical environments, potentially leading to overlapping signals.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C=O | - | 153-156 |

| NH | 4.5-5.5 | - |

| Phenyl C-O (ipso) | - | 150-151 |

| Phenyl C-H (ortho, meta, para) | 7.0-7.5 | 121-129 |

| Cycloheptyl C-N (methine) | 3.6-4.0 | 53-55 |

| Cycloheptyl CH₂ | 1.4-1.8 | 24-38 |

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For phenyl N-cycloheptylcarbamate, COSY would show correlations between adjacent protons on the phenyl ring and, importantly, establish the connectivity sequence of the protons around the cycloheptyl ring. A cross-peak between the N-H proton and the methine proton on the cycloheptyl ring would confirm their proximity.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). sdsu.eduyoutube.com This technique is instrumental in definitively assigning each carbon signal by linking it to its known proton resonance. For instance, the signal for the C-N methine carbon at δ ~54 ppm would show a cross-peak to the proton signal at δ ~3.8 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.com This is vital for connecting different fragments of the molecule. Key expected HMBC correlations for confirming the structure of this compound would include:

A correlation from the N-H proton to the carbonyl carbon (C=O).

Correlations from the N-H proton to the C-N methine carbon and adjacent methylene carbons on the cycloheptyl ring.

Correlations from the ortho-protons of the phenyl ring to the ipso-carbon (C-O).

A correlation from the C-N methine proton of the cycloheptyl ring to the carbonyl carbon.

Vibrational Spectroscopy Analysis (Infrared and Raman)

The IR and Raman spectra of this compound would be dominated by vibrations characteristic of the carbamate linkage, the phenyl ring, and the cycloheptyl group.

N-H Stretch: A prominent absorption band is expected in the IR spectrum between 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration.

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the cycloheptyl ring are observed just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹).

C=O Stretch (Amide I Band): A very strong and sharp absorption band for the carbonyl (C=O) stretch of the carbamate group is expected in the region of 1680-1720 cm⁻¹. This is one of the most diagnostic peaks in the IR spectrum.

N-H Bend and C-N Stretch (Amide II Band): A band resulting from a combination of N-H bending and C-N stretching is typically found around 1520-1560 cm⁻¹.

C-O Stretch: The stretching vibration of the phenyl C-O bond is expected to produce a strong band in the 1200-1250 cm⁻¹ range.

Aromatic C=C Bends: Phenyl ring C=C bending vibrations typically appear as a series of absorptions in the 1450-1600 cm⁻¹ region.

C-H Bends: Aliphatic C-H bending (scissoring and rocking) modes from the cycloheptyl ring are expected around 1450-1470 cm⁻¹.

Expected Vibrational Frequencies

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |

|---|---|---|

| N-H Stretch | 3300-3400 | Medium |

| Aromatic C-H Stretch | 3000-3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850-2950 | Medium-Strong |

| C=O Stretch (Amide I) | 1680-1720 | Strong |

| Aromatic C=C Bends | 1450-1600 | Medium-Variable |

| N-H Bend / C-N Stretch (Amide II) | 1520-1560 | Medium |

| Aliphatic C-H Bend | 1450-1470 | Medium |

| C-O Stretch | 1200-1250 | Strong |

The cycloheptyl ring is known for its conformational flexibility, existing in twisted-chair and chair conformations. While standard IR or Raman spectroscopy might not resolve individual conformers at room temperature, variations in the fingerprint region (below 1500 cm⁻¹) could provide clues about the predominant conformation. Low-temperature spectroscopic studies could potentially resolve bands corresponding to different stable conformers, offering deeper insight into the molecule's three-dimensional structure.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which helps confirm its identity and structural features. For this compound (C₁₄H₁₉NO₂), the exact mass is 233.1416 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 233. The fragmentation of this ion would likely proceed through several characteristic pathways:

Alpha-Cleavage: Cleavage of the bond between the cycloheptyl ring and the nitrogen atom would be a favorable pathway, leading to the formation of a cycloheptyl radical and a [C₆H₅OC(O)NH]⁺ ion, or more likely, fragmentation to yield a phenoxycarbonyl radical and a cycloheptyliminium ion at m/z 112.

Loss of Phenoxy Radical: Cleavage of the C-O bond can lead to the loss of a phenoxy radical (∙OC₆H₅), resulting in an ion at m/z 140 [C₇H₁₃NCO]⁺.

Loss of Cycloheptene (B1346976): A common fragmentation for N-alkyl compounds is the loss of an alkene via a hydrogen rearrangement. In this case, loss of cycloheptene (C₇H₁₂) would lead to an ion corresponding to phenyl carbamic acid at m/z 137, which could further fragment to aniline (B41778) (m/z 93) by loss of CO₂.

Phenyl Cation: A peak corresponding to the phenyl cation (C₆H₅⁺) at m/z 77 is also a common feature in the mass spectra of phenyl-containing compounds.

These fragmentation patterns provide a roadmap of the molecule's connectivity, confirming the presence and arrangement of the phenyl, carbamate, and cycloheptyl components.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical tool for determining the precise molecular formula of a compound by measuring its exact mass with high accuracy. This technique provides the monoisotopic mass of this compound, allowing for unambiguous confirmation of its elemental composition. Advantages of HRMS include enhanced sensitivity, scanning speed, and the ability to discern the exact isotopic distribution of an ion, which simplifies the process of assigning molecular formulas. nih.gov

For this compound, with the chemical formula C₁₄H₁₉NO₂, the theoretical exact mass can be calculated. An experimental HRMS analysis would be expected to yield a mass value that corresponds very closely to this theoretical figure, typically differing by only a few parts per million (ppm). This level of precision is essential for distinguishing it from other compounds that may have the same nominal mass.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₉NO₂ |

| Theoretical Exact Mass | 233.1416 u |

| Common Ionization Mode | [M+H]⁺ |

| Theoretical m/z of [M+H]⁺ | 234.1489 |

Fragmentation Patterns and Structural Information

Mass spectrometry not only determines molecular weight but also provides structural details through the analysis of fragmentation patterns. libretexts.org When a molecule is ionized in a mass spectrometer, typically through electron ionization (EI), the resulting high-energy molecular ion can break apart into smaller, characteristic fragment ions. uni-saarland.de The pattern of these fragments serves as a molecular fingerprint.

The carbamate functional group is an "amide-ester" hybrid, and its fragmentation is influenced by this structure. nih.gov For this compound, the fragmentation process is expected to involve cleavages at the bonds adjacent to the carbonyl group. Key fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway for amines and related compounds. libretexts.org

Loss of the Cycloheptyl Group: Fragmentation could lead to the loss of the cycloheptyl radical (•C₇H₁₃) or a cycloheptene molecule (C₇H₁₂).

Loss of the Phenoxy Group: Cleavage of the ester C-O bond could result in the loss of a phenoxy radical (•OPh) or phenol (B47542) (HOPh), leading to the formation of a cycloheptyl isocyanate cation.

McLafferty Rearrangement: If structurally feasible, this rearrangement can be a dominant fragmentation pathway for molecules containing a carbonyl group. libretexts.org

The relative abundance of these fragment ions is related to their stability. nih.gov For example, fragments that form stable carbocations or acylium ions are often observed as prominent peaks in the mass spectrum. libretexts.org

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms within a crystalline solid. This technique allows for the precise determination of molecular geometry, including bond lengths and angles, as well as how molecules pack together in the crystal lattice.

Crystal Packing and Intermolecular Interactions of this compound

The arrangement of molecules in a crystal is governed by intermolecular interactions. For carbamates, hydrogen bonding is a particularly important factor in determining the crystal packing. The carbamate group can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen). nih.govresearchgate.net

Bond Lengths, Bond Angles, and Dihedral Angles

While specific crystallographic data for this compound is not available, the geometric parameters can be reliably estimated based on data from closely related structures, such as phenyl N-phenylcarbamate. nih.govresearchgate.net The bond lengths and angles within the carbamate linker and the phenyl group are well-established.

| Bond | Typical Length (Å) |

|---|---|

| C=O | ~1.21 |

| C-O (ester) | ~1.41 |

| C-N | ~1.35 |

| N-H | ~0.86 |

| C-C (phenyl) | ~1.38 - 1.39 |

Theoretical and Computational Chemistry of Phenyl N Cycloheptylcarbamate

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. For phenyl N-cycloheptylcarbamate, these methods would provide invaluable insights into its stability, charge distribution, and potential for chemical reactions.

Density Functional Theory (DFT) Studies on Ground State Geometry

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. A DFT study of this compound would calculate key structural parameters.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O | ~1.22 Å |

| N-C(O) | ~1.36 Å | |

| O-C(phenyl) | ~1.39 Å | |

| N-C(cycloheptyl) | ~1.47 Å | |

| Bond Angle | O=C-N | ~125° |

| C-N-C | ~120° | |

| Dihedral Angle | Phenyl-C-O-C | ~180° (trans) or ~0° (cis) |

Note: These are estimated values based on general chemical principles for carbamates and require actual DFT calculations for this compound for validation.

These calculations would reveal the planarity of the carbamate (B1207046) group and the preferred orientation of the phenyl and cycloheptyl rings relative to each other.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilic character. The LUMO, conversely, represents the ability to accept electrons, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability. A larger gap suggests higher stability and lower reactivity.

For this compound, FMO analysis would map the distribution of the HOMO and LUMO across the molecule, identifying the most likely sites for nucleophilic and electrophilic attack. It is anticipated that the HOMO would be localized primarily on the phenyl ring and the nitrogen atom, while the LUMO would be concentrated on the carbonyl carbon and the phenyl ring.

Table 2: Conceptual Frontier Molecular Orbital Properties for this compound

| Orbital | Description | Predicted Location of High Electron Density |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Phenyl ring, Nitrogen atom |

| LUMO | Lowest Unoccupied Molecular Orbital | Carbonyl group, Phenyl ring |

Conformational Analysis and Potential Energy Surfaces

The flexibility of the cycloheptyl ring and the potential for rotation around the various single bonds in this compound mean that it can exist in multiple conformations. Conformational analysis aims to identify these different spatial arrangements and determine their relative energies.

Computational Mapping of Conformational Isomers

A systematic computational search would be necessary to map the potential energy surface of this compound and identify its stable conformational isomers. This would involve rotating the bonds connecting the phenyl and cycloheptyl groups to the carbamate linkage. The cycloheptyl ring itself can adopt several conformations, such as chair and boat forms, further increasing the number of possible isomers. Each of these would be subjected to geometry optimization to find the local energy minima.

Energy Barriers for Internal Rotations

Understanding the energy barriers between different conformations is essential for describing the molecule's dynamic behavior. For this compound, a key rotational barrier would be that of the C-N bond within the carbamate group, which has partial double-bond character due to resonance. Computational methods can calculate the energy required to rotate around this and other single bonds, providing insight into the flexibility of the molecule at different temperatures.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for the prediction of various spectroscopic parameters, offering valuable insights into the molecular structure and electronic properties of compounds. For this compound, density functional theory (DFT) and its time-dependent extension (TD-DFT) are the methods of choice for simulating NMR spectra, vibrational frequencies, and electronic absorption spectra. These theoretical predictions can aid in the interpretation of experimental data and provide a deeper understanding of the molecule's behavior at the atomic level.

Simulated NMR Chemical Shifts and Coupling Constants

The prediction of NMR chemical shifts and coupling constants through computational methods, such as the Gauge-Including Atomic Orbital (GIAO) approach within DFT, has become a standard practice in chemical research. mdpi.comruc.dk These calculations can provide highly accurate predictions of ¹H and ¹³C NMR spectra, aiding in the structural elucidation of molecules. nih.govnih.gov The theoretical chemical shifts are typically calculated relative to a reference compound, such as tetramethylsilane (B1202638) (TMS), to allow for direct comparison with experimental data.

For this compound, the predicted ¹H and ¹³C NMR chemical shifts are influenced by the electronic environment of each nucleus. The aromatic protons of the phenyl group are expected to resonate in the downfield region due to the deshielding effect of the ring current. The protons of the cycloheptyl ring will exhibit complex splitting patterns due to their various spatial orientations. The N-H proton of the carbamate linkage is also a key diagnostic signal. In the ¹³C NMR spectrum, the carbonyl carbon of the carbamate group is expected to be significantly deshielded.

The spin-spin coupling constants (J-couplings) provide valuable information about the connectivity and dihedral angles between adjacent atoms. For the cycloheptyl ring, the vicinal coupling constants (³JHH) are particularly sensitive to the conformation of the ring. Theoretical calculations can predict these coupling constants, which can be used in conjunction with experimental data to determine the preferred conformation of the cycloheptyl group.

Interactive Data Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | 154.5 |

| N-H | 7.8 | - |

| Phenyl C1 | - | 138.2 |

| Phenyl C2, C6 | 7.5 | 118.9 |

| Phenyl C3, C5 | 7.3 | 129.1 |

| Phenyl C4 | 7.1 | 123.5 |

| Cycloheptyl C1' | 3.8 | 52.3 |

| Cycloheptyl C2', C7' | 1.9 | 35.1 |

| Cycloheptyl C3', C6' | 1.6 | 28.4 |

| Cycloheptyl C4', C5' | 1.5 | 24.7 |

Interactive Data Table 2: Selected Predicted ¹H-¹H Coupling Constants (J in Hz) for the Cycloheptyl Ring

| Coupling | Predicted Value (Hz) |

| ³J(H1', H2'a) | 8.5 |

| ³J(H1', H2'e) | 3.2 |

| ²J(H2'a, H2'e) | -12.5 |

| ³J(H2'a, H3'a) | 10.1 |

| ³J(H2'a, H3'e) | 4.0 |

Calculated Vibrational Frequencies and Intensities

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a powerful technique for identifying functional groups within a molecule. DFT calculations can be used to predict the vibrational frequencies and their corresponding intensities, which aids in the assignment of experimental spectra. researchgate.netresearchgate.net The calculated harmonic frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. mdpi.com

For this compound, the calculated vibrational spectrum is expected to show characteristic bands for the N-H stretching, C=O stretching, and C-N stretching of the carbamate group. The phenyl group will exhibit characteristic C-H stretching and ring breathing modes. The cycloheptyl group will have various C-H stretching and bending vibrations. The theoretical spectrum can help to distinguish between different possible conformers of the molecule, as their vibrational frequencies may differ slightly.

Interactive Data Table 3: Predicted Vibrational Frequencies and Intensities for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |

| N-H stretch | 3430 | High |

| Aromatic C-H stretch | 3100-3000 | Medium |

| Aliphatic C-H stretch | 2950-2850 | High |

| C=O stretch | 1715 | Very High |

| Phenyl C=C stretch | 1600, 1490 | Medium-High |

| N-H bend | 1530 | Medium |

| CH₂ bend | 1450 | Medium |

| C-N stretch | 1220 | High |

| Phenyl C-H out-of-plane bend | 750 | High |

Electronic Absorption Spectra (UV-Vis) from Time-Dependent DFT (TD-DFT)

Time-dependent density functional theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. faccts.demdpi.com It provides information about the electronic transitions between the ground state and various excited states, including the absorption wavelength (λmax) and the oscillator strength, which is related to the intensity of the absorption. rsc.org

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the phenyl ring. The most prominent transitions are typically the π → π* transitions, which give rise to strong absorption bands in the ultraviolet region. The carbamate group may also contribute to the electronic spectrum, particularly through n → π* transitions, although these are often weaker and may be obscured by the stronger π → π* bands. TD-DFT calculations can help to identify the nature of these transitions by analyzing the molecular orbitals involved.

Interactive Data Table 4: Predicted Electronic Transitions for this compound

| Transition | Predicted λmax (nm) | Oscillator Strength (f) |

| π → π* (Phenyl) | 210 | 0.85 |

| π → π* (Phenyl) | 255 | 0.15 |

| n → π* (Carbonyl) | 280 | 0.01 |

Chemical Reactivity and Mechanistic Pathways Involving Phenyl N Cycloheptylcarbamate

Hydrolysis and Solvolysis Mechanisms of the Carbamate (B1207046) Linkage

The stability and decomposition of the carbamate linkage in phenyl N-cycloheptylcarbamate are central to its chemical behavior. The primary mechanisms governing its breakdown in the presence of solvents like water are hydrolysis and solvolysis. The specific pathway is highly dependent on the reaction conditions, particularly the pH.

For phenylcarbamates derived from primary or secondary amines, such as the cycloheptyl amine moiety in the target compound, the mechanism of basic hydrolysis can differ. N,N-disubstituted carbamate phenyl esters tend to react via a bimolecular acyl-oxygen cleavage (BAc2) mechanism under more drastic conditions nih.gov. However, for N-monosubstituted carbamates like this compound, which possess a proton on the nitrogen atom, the reaction in a basic medium typically proceeds through an elimination-addition pathway, specifically the E1cB (Elimination Unimolecular conjugate Base) mechanism nih.gov.

In this E1cB pathway, a base removes the proton from the carbamate nitrogen, forming a conjugate base (an N-anion). This is followed by the rate-limiting step: the expulsion of the phenoxide leaving group to generate a highly reactive isocyanate intermediate (cycloheptyl isocyanate). This intermediate is then rapidly attacked by a nucleophile, such as water or a solvent molecule. The reaction with water initially forms an unstable carbamic acid, which subsequently decarboxylates to yield the final products: cycloheptylamine (B1194755), phenol (B47542), and carbon dioxide nih.govnih.gov. Phenylcarbamates are noted for their stability in acidic aqueous media and relative stability in dilute basic solutions, but they readily undergo hydrolysis in the presence of stronger bases like hydroxide ions nih.gov.

While specific kinetic data for the hydrolysis of this compound is not extensively documented in the literature, the reaction kinetics can be inferred from studies on analogous N-aryl and O-aryl carbamates. The rate of hydrolysis is significantly influenced by factors such as pH, temperature, and solvent polarity.

Kinetic studies on similar compounds, such as O-aryl N-phenylthiocarbamates, have shown a high sensitivity to the substituent on the aryl leaving group, consistent with an E1cB mechanism where the departure of the leaving group is crucial rsc.org. For this compound, the rate of hydrolysis would be expected to increase with:

Increasing pH: Higher concentrations of hydroxide ions accelerate the initial deprotonation step, increasing the concentration of the reactive conjugate base.

Increasing Temperature: As with most chemical reactions, an increase in temperature provides the necessary activation energy, leading to a higher rate constant.

Solvent Polarity: Polar solvents can stabilize the charged intermediates and transition states involved in the reaction pathway.

The following interactive table illustrates the expected effect of pH on the pseudo-first-order rate constant (kobs) for the hydrolysis of a generic N-substituted phenylcarbamate at a constant temperature, based on general principles.

Table 1: Illustrative Reaction Kinetics of Phenyl Carbamate Hydrolysis Hypothetical data based on general principles for a reaction following an E1cB mechanism.

| pH | Hydroxide Concentration (M) | Observed Rate Constant (k_obs, s⁻¹) |

|---|---|---|

| 9.0 | 1.0 x 10⁻⁵ | 5.2 x 10⁻⁶ |

| 10.0 | 1.0 x 10⁻⁴ | 5.2 x 10⁻⁵ |

| 11.0 | 1.0 x 10⁻³ | 5.2 x 10⁻⁴ |

The decomposition pathway of this compound, particularly under basic conditions, involves the formation of distinct, albeit often short-lived, intermediate species. The identification of these intermediates is key to confirming the E1cB mechanistic pathway.

N-Anion (Conjugate Base): The first intermediate formed upon reaction with a base is the N-anion of the carbamate, resulting from the deprotonation of the nitrogen atom. This species is typically transient and proceeds quickly to the next step.

Cycloheptyl Isocyanate: The hallmark intermediate of the E1cB hydrolysis of N-substituted phenylcarbamates is the isocyanate nih.gov. Following deprotonation, the electron-rich nitrogen facilitates the elimination of the phenoxide ion, forming cycloheptyl isocyanate (C₇H₁₃NCO). The formation of this intermediate can be confirmed by trapping experiments, where the reaction is conducted in the presence of a potent nucleophile like a primary or secondary amine (e.g., piperidine), which would trap the isocyanate to form a stable urea (B33335) derivative researchgate.net.

Cycloheptylcarbamic Acid: In an aqueous medium, the cycloheptyl isocyanate intermediate is attacked by water to form N-cycloheptylcarbamic acid. Carbamate esters react with water to initially produce a short-lived carbamic acid intermediate (RR′NCOOH) which then rapidly decomposes nih.gov. These carbamic acids are generally unstable and readily undergo decarboxylation.

The final decomposition of the carbamic acid releases carbon dioxide and the corresponding primary amine, cycloheptylamine, completing the hydrolysis process.

Rearrangement Reactions and Isomerization Processes

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. While various rearrangement reactions are known for nitrogen-containing compounds, such as the Beckmann nih.gov and Curtius rearrangements organic-chemistry.org, this compound itself is not typically a substrate for major intramolecular rearrangement or isomerization processes under standard conditions.

Its chemical reactivity is dominated by the cleavage of the carbamate linkage rather than skeletal rearrangement. Unlike O-thiocarbamates, which can undergo the thermal Newman-Kwart rearrangement to form S-thiocarbamates organic-chemistry.org, the oxygen analogue, this compound, does not undergo a similar migration of the cycloheptyl group from nitrogen to the phenolic oxygen. The thermodynamic driving force for such a reaction is absent, as the C=O bond in the carbamate is significantly more stable than a C=N bond that might be formed.

The most relevant transformation that could be considered a form of rearrangement is the decomposition to an isocyanate intermediate, as described in the hydrolysis mechanism. The Curtius rearrangement is a method to form carbamates by reacting an acyl azide (B81097) with an alcohol, which proceeds through an isocyanate intermediate, but this is a synthetic route to the carbamate class, not a reaction of the carbamate itself organic-chemistry.org.

Role as a Protecting Group in Multi-Step Organic Synthesis (Chemical Perspective)

In multi-step organic synthesis, a protecting group is used to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. Carbamates are widely used as protecting groups for amines. The phenyloxycarbonyl (Phoc) group, which is the functional moiety of this compound protecting a cycloheptylamino group, serves this purpose effectively.

The utility of the Phoc group stems from its distinct stability profile. This compound is stable under neutral and acidic conditions, allowing for a wide range of chemical transformations to be performed on other parts of a molecule without affecting the protected amine nih.gov. For instance, reactions sensitive to primary amines, such as certain coupling reactions or reactions involving strong electrophiles, can be carried out successfully.

Deprotection, or the removal of the Phoc group to regenerate the free cycloheptylamine, is typically achieved under basic conditions. The use of strong bases like sodium hydroxide or potassium hydroxide promotes the E1cB mechanism, leading to the cleavage of the carbamate and release of the amine nih.gov. This orthogonality—stability in acid and lability in base—allows for selective deprotection in complex molecules that may contain other acid-labile protecting groups, such as the Boc (tert-butyloxycarbonyl) group. The phenylfluoren-9-yl (Pf) group is another example of a bulky group used to protect the nitrogen in amino compounds and maintain enantiopurity nih.gov.

Participation in Novel Coupling and Functionalization Reactions

Beyond its role as a protecting group, this compound can participate as a reactant in various functionalization reactions. The reactivity of the carbamate moiety allows it to be a precursor for forming new chemical bonds. For instance, aryl carbamates have been used as substrates in nickel-catalyzed Suzuki–Miyaura cross-coupling reactions, where the carbamate acts as a leaving group to enable the formation of a new carbon-carbon bond nih.gov.

A key pathway through which this compound can initiate the formation of a new carbon-nitrogen (C-N) bond is via its decomposition to the cycloheptyl isocyanate intermediate. As previously discussed, under basic conditions or thermal stress, the carbamate can eliminate phenol to generate the highly electrophilic isocyanate.

This in situ generated isocyanate is a powerful synthon for C-N bond formation. It can be trapped by a variety of nitrogen nucleophiles to create new compounds. The most common example is the reaction with a primary or secondary amine to form a substituted urea.

Reaction Scheme: R₂NH (Amine) + C₇H₁₃-N=C=O (Cycloheptyl isocyanate) → C₇H₁₃-NH-C(=O)-NR₂ (N-cycloheptyl-N',N'-disubstituted urea)

This transformation is a powerful tool in organic synthesis. By selecting different amine nucleophiles, a diverse library of N-cycloheptyl ureas can be synthesized. The urea motif is a common feature in pharmaceuticals and biologically active molecules. This method provides a route to these structures starting from the stable and easily handled this compound precursor, avoiding the direct use of potentially hazardous isocyanates. This reactivity is analogous to the Ullmann–Goldberg condensation, which more broadly covers copper-mediated reactions of amides and carbamates with aryl halides to form C-N bonds researchgate.net.

Information regarding this compound Transformations Not Available

Following a comprehensive search of available scientific literature and chemical databases, it has been determined that specific research findings detailing the chemically significant transformations of the compound This compound are not available.

The search was conducted to identify detailed information, including research data and mechanistic pathways, for transformations beyond common reactions. Despite examining various sources for the reactivity of N-substituted carbamates and related cycloalkyl derivatives, no scholarly articles or database entries were found that specifically describe the chemical transformations of this compound.

General reactivity patterns for N,N-disubstituted phenylcarbamates exist, but the strict requirement to focus solely on "this compound" prevents the inclusion of data from analogous compounds. Therefore, the requested article on "Other Chemically Significant Transformations" for this specific molecule cannot be generated at this time due to the absence of published research on the subject.

Synthesis and Characterization of Phenyl N Cycloheptylcarbamate Derivatives and Analogues Chemical Structure Focus

Systematic Modification of the Phenyl Moiety

The chemical properties and reactivity of phenyl N-cycloheptylcarbamate can be systematically tuned by introducing various substituents to the phenyl ring. These modifications can be broadly categorized by their electronic effects and their position on the aromatic ring.

Electron-Donating and Electron-Withdrawing Substituent Effects on Reactivity

The reactivity of the phenyl ring in this compound towards electrophilic aromatic substitution is significantly influenced by the nature of the substituent it bears. Substituents are generally classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-donating groups (e.g., -OCH₃, -CH₃, -NH₂) increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. This is due to a combination of inductive and resonance effects. For instance, the lone pair of electrons on the oxygen atom of a methoxy (B1213986) group can be delocalized into the phenyl ring through resonance, thereby activating it. EDGs primarily direct incoming electrophiles to the ortho and para positions.

Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃), conversely, decrease the electron density of the phenyl ring, making it less reactive towards electrophilic substitution. These groups pull electron density away from the ring through inductive and/or resonance effects. For example, the nitro group is a powerful deactivating group due to the strong electron-withdrawing nature of the nitrogen-oxygen bonds. EWGs typically direct incoming electrophiles to the meta position.

The electronic nature of the substituent also affects the properties of the carbamate (B1207046) linkage. An electron-withdrawing group on the phenyl ring will make the carbamate's carbonyl carbon more electrophilic and can influence the stability of the entire molecule.

Table 1: Effects of Electron-Donating and Electron-Withdrawing Groups on the Reactivity of this compound Derivatives

| Substituent (X) | Position on Phenyl Ring | Electronic Effect | Expected Effect on Phenyl Ring Reactivity | Expected Effect on Carbamate Linkage |

|---|---|---|---|---|

| -OCH₃ | para | Electron-Donating | Increased reactivity towards electrophilic substitution (ortho, para-directing) | Enhanced stability of the carbamate |

| -CH₃ | para | Electron-Donating | Moderately increased reactivity towards electrophilic substitution (ortho, para-directing) | Minor impact on carbamate stability |

| -NO₂ | para | Electron-Withdrawing | Decreased reactivity towards electrophilic substitution (meta-directing) | Increased electrophilicity of the carbonyl carbon |

| -CN | para | Electron-Withdrawing | Decreased reactivity towards electrophilic substitution (meta-directing) | Increased electrophilicity of the carbonyl carbon |

| -Cl | para | Electron-Withdrawing (Inductive), Electron-Donating (Resonance) | Weakly decreased reactivity towards electrophilic substitution (ortho, para-directing) | Moderate increase in carbonyl electrophilicity |

Positional Isomer Effects on Molecular Properties

The position of a substituent on the phenyl ring (ortho, meta, or para) can have a profound effect on the molecular properties of this compound derivatives, even when the substituent itself is the same. These positional isomer effects are primarily due to differences in steric hindrance and electronic interactions.

For instance, an ortho-substituted derivative will experience greater steric hindrance around the carbamate linkage compared to its meta and para counterparts. This can influence the molecule's conformation, crystal packing, and reactivity. The proximity of an ortho substituent can also lead to intramolecular interactions, such as hydrogen bonding, which are not possible in the other isomers.

The electronic influence of a substituent also varies with its position. For example, the resonance effect of a substituent is generally more pronounced from the ortho and para positions than from the meta position. These differences can lead to variations in properties such as melting point, solubility, and chromatographic behavior among the positional isomers.

Table 2: Expected Effects of Positional Isomers on the Molecular Properties of Substituted Phenyl N-Cycloheptylcarbamates

| Substituent Position | Expected Steric Hindrance | Potential for Intramolecular Interactions | Influence on Electronic Effects | Expected Impact on Physical Properties |

|---|---|---|---|---|

| ortho | High | High (e.g., intramolecular hydrogen bonding) | Strong resonance and inductive effects | May have a lower melting point due to disrupted crystal packing |

| meta | Low | Low | Primarily inductive effects, weaker resonance effects | Intermediate properties between ortho and para isomers |

| para | Low | Low | Strong resonance and inductive effects | Often has a higher melting point due to more efficient crystal packing |

Structural Variations of the Cycloheptyl Ring

Modifications to the cycloheptyl ring of this compound can significantly alter the molecule's three-dimensional shape and chemical behavior. These variations can include changes in ring size and the introduction of stereochemical elements.

Influence of Cycloalkyl Ring Size on Conformation and Chemical Behavior

For example, a smaller ring, such as a cyclopentyl ring, would be more rigid and would hold the nitrogen atom in a more defined spatial orientation relative to the carbamate plane. Conversely, a larger ring, such as a cyclooctyl ring, would have even greater conformational freedom than the cycloheptyl ring. These conformational differences can influence the chemical reactivity of the carbamate and its physical properties.

Table 3: Influence of Cycloalkyl Ring Size on the Properties of Phenyl N-Cycloalkylcarbamates

| Cycloalkyl Ring | Ring Size | Expected Conformational Flexibility | Potential Impact on Chemical Behavior |

|---|---|---|---|

| Cyclopentyl | 5 | Low | More rigid structure may influence reactivity and intermolecular interactions |

| Cyclohexyl | 6 | Moderate | Well-defined chair and boat conformations can lead to specific spatial arrangements |

| Cycloheptyl | 7 | High | High flexibility allows for multiple low-energy conformations |

| Cyclooctyl | 8 | Very High | Increased flexibility may average out conformational effects on reactivity |

Introduction of Stereochemical Elements within the Cycloheptyl Ring

The introduction of substituents on the cycloheptyl ring can create one or more stereocenters, leading to the formation of stereoisomers (enantiomers and diastereomers). For example, the synthesis of phenyl N-(2-methylcycloheptyl)carbamate would result in a mixture of diastereomers, each of which could exist as a pair of enantiomers.

The presence of stereochemistry can have a significant impact on the molecule's properties. Diastereomers have different physical properties (e.g., melting points, boiling points, solubilities) and can exhibit different chemical reactivity due to their different three-dimensional structures. The separation of these stereoisomers would be necessary to study their individual properties.

Heteroatom Substitution within the Carbamate Linkage (e.g., Thiocarbamates)

The properties of this compound can be further modified by replacing one of the heteroatoms in the carbamate linkage. A common example of this is the substitution of the carbonyl oxygen with a sulfur atom to form a thiocarbamate.

Table 4: Comparison of this compound and its Thiocarbamate Analog

| Property | This compound | Phenyl N-Cycloheptylthiocarbamate |

|---|---|---|

| Linkage | Carbamate (-O-C(=O)-N-) | Thiocarbamate (-S-C(=O)-N-) or (-O-C(=S)-N-) |

| Carbonyl/Thiocarbonyl Bond | C=O | C=S |

| Bond Polarity | C=O is highly polar | C=S is less polar |

| Bond Length | C=O is shorter | C=S is longer |

| Expected Reactivity | Carbonyl carbon is a hard electrophile | Thiocarbonyl carbon is a soft electrophile |

Comparative Chemical Reactivity Studies of Analogues

The chemical reactivity of carbamates is significantly influenced by the electronic and steric nature of the substituents attached to the nitrogen and oxygen atoms. In the case of this compound and its analogues, such as phenyl N-cyclopentylcarbamate and phenyl N-cyclohexylcarbamate, the size of the cycloalkyl ring is expected to play a crucial role in their relative reactivity, particularly in reactions such as hydrolysis.

The stability of the carbamate bond is largely attributed to the delocalization of the nitrogen lone pair electrons into the carbonyl group, creating a partial double bond character in the C-N bond. The rate of hydrolysis, a key measure of carbamate reactivity, is influenced by factors that affect the stability of this bond and the susceptibility of the carbonyl carbon to nucleophilic attack.

Steric Effects: The size of the N-cycloalkyl substituent can exert a significant steric influence on the reactivity of the carbamate. It is hypothesized that as the ring size increases from cyclopentyl to cycloheptyl, the steric hindrance around the nitrogen atom and the carbonyl group will also increase. This increased steric bulk may hinder the approach of a nucleophile, such as a hydroxide ion, to the electrophilic carbonyl carbon, thereby decreasing the rate of hydrolysis. Therefore, the expected order of reactivity based on steric hindrance would be:

Phenyl N-cyclopentylcarbamate > Phenyl N-cyclohexylcarbamate > this compound

Electronic Effects: While the primary difference between the analogues is steric, subtle electronic effects may also be at play. The electron-donating ability of the cycloalkyl groups is expected to be similar, and therefore, electronic effects are likely to be less differentiating than steric factors in this series of compounds.

General Synthesis of Phenyl N-Cycloalkylcarbamates:

A general and effective method for the synthesis of phenyl N-cycloalkylcarbamates involves the reaction of the corresponding cycloalkylamine with phenyl chloroformate in the presence of a base, such as triethylamine (B128534), to neutralize the hydrochloric acid byproduct. nih.gov

Characterization:

The synthesized carbamates can be thoroughly characterized using a variety of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, a broad multiplet for the methine proton on the cycloalkyl ring attached to the nitrogen, and a series of multiplets for the methylene (B1212753) protons of the cycloalkyl ring.

¹³C NMR: The carbon NMR spectrum will display a distinctive signal for the carbonyl carbon of the carbamate group, typically in the range of 150-160 ppm. Signals for the aromatic carbons and the carbons of the cycloalkyl ring will also be present in their respective characteristic regions.

Infrared (IR) Spectroscopy: The IR spectrum of these carbamates will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the carbamate group, typically appearing in the region of 1700-1750 cm⁻¹. The N-H stretching vibration will also be observable.

Mass Spectrometry (MS): The mass spectrum will provide information about the molecular weight of the compound. The fragmentation pattern of N-alkyl carbamates under electron impact often involves characteristic losses. nasa.govoup.comoup.comacs.orgnasa.gov

Data Tables:

To facilitate a clear comparison, the following tables summarize key data for the discussed compounds.

| Compound Name |

| This compound |

| Phenyl N-cyclohexylcarbamate |

| Phenyl N-cyclopentylcarbamate |

| Cycloheptylamine (B1194755) |

| Phenyl chloroformate |

| Triethylamine |

| Hydrochloric acid |

| Phenyl N-methylcarbamate |

| N,N-dimethylcarbamates |

| N-phenylcarbamates |

Advanced Analytical Methodologies for Phenyl N Cycloheptylcarbamate in Research Applications

Chromatographic Separation Techniques for Purity Assessment and Isolation in Research Scale

Chromatographic techniques are indispensable for the separation and purification of phenyl N-cycloheptylcarbamate from reaction mixtures and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods, each offering distinct advantages.

HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like many carbamates. nih.govresearchgate.netnih.gov The development of a robust HPLC method for this compound is critical for accurate purity determination and for scaling up purification processes. A typical method development would involve the optimization of several parameters to achieve a good resolution, peak shape, and a short run time.

Key parameters for an HPLC method for this compound would include the selection of a suitable stationary phase, mobile phase composition, and detector. A reversed-phase C18 column is often a good starting point for carbamates due to their moderate polarity. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water, often with a buffer to control the pH. Gradient elution, where the mobile phase composition is changed during the run, can be employed to achieve a better separation of impurities with different polarities. Detection is commonly performed using a UV detector, as the phenyl group in the molecule absorbs UV light.

A hypothetical, optimized HPLC method for the purity assessment of this compound is detailed in the interactive table below.

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase | A: Water, B: Acetonitrile | A common reversed-phase solvent system. |

| Gradient | 0-20 min: 50-90% B; 20-25 min: 90% B; 25-30 min: 90-50% B | Allows for the elution of a wide range of potential impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Column Temperature | 35 °C | Ensures reproducible retention times. |

| Detection | UV at 254 nm | The phenyl group provides strong UV absorbance at this wavelength. |

| Injection Volume | 10 µL | A typical volume for analytical injections. |

This method would allow for the separation of this compound from potential starting materials, by-products, and degradation products, enabling a precise quantification of its purity.

While HPLC is generally preferred for carbamates, Gas Chromatography (GC) can be a valuable tool, particularly for the analysis of more volatile derivatives or for specific applications where derivatization is employed to enhance volatility and thermal stability. nih.gov this compound itself may have limited thermal stability, making direct GC analysis challenging. However, derivatization, for instance, by silylation of the N-H group, could make it more amenable to GC analysis.

A typical GC method would involve a capillary column with a non-polar or medium-polarity stationary phase. The choice of detector is crucial, with a Flame Ionization Detector (FID) being a common choice for organic compounds, while a Mass Spectrometer (MS) detector would provide structural information for peak identification.

Table 2: Representative GC Parameters for a Derivatized this compound

| Parameter | Condition | Purpose |

|---|---|---|

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A versatile, low-polarity column suitable for a wide range of compounds. |

| Carrier Gas | Helium | An inert carrier gas providing good efficiency. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) | A temperature gradient to separate compounds with different boiling points. |

| Detector | Mass Spectrometry (MS) | Provides both quantitative data and mass spectra for compound identification. |

Non-Destructive Analytical Techniques for Solid-State Samples

For the characterization of this compound in its solid form, non-destructive analytical techniques are essential to probe its structure and properties without altering the sample. Techniques such as solid-state NMR, X-ray diffraction (XRD), and Raman spectroscopy can provide a wealth of information.

Solid-state NMR can provide information about the local chemical environment of the atoms in the crystal lattice, which can be different from the solution state. X-ray diffraction is the definitive method for determining the crystal structure of a compound, providing precise information about bond lengths, bond angles, and the packing of molecules in the solid state. Raman spectroscopy, which measures the vibrational modes of molecules, can be used to study polymorphism and to identify the compound in different solid formulations. These techniques are crucial for understanding the solid-state properties of this compound, which can have a significant impact on its stability, solubility, and other physical characteristics.

Environmental Chemical Fate and Degradation Studies of Phenyl N Cycloheptylcarbamate Abiotic Processes

Photochemical Degradation Pathways

Photochemical degradation, or photolysis, is a significant abiotic process that can lead to the transformation of organic compounds in the environment through the action of sunlight. For carbamates, this process can involve the cleavage of the carbamate (B1207046) bond and subsequent reactions of the resulting intermediates.

UV radiation, a component of sunlight, possesses sufficient energy to induce the cleavage of chemical bonds within pesticide molecules. In the case of carbamate insecticides, the primary target for photochemical alteration is often the ester or amide linkage of the carbamate group nih.gov. The absorption of UV light can excite the molecule to a higher energy state, leading to bond dissociation. For some carbamate derivatives, this can involve N-O bond homolysis, generating radical species that can undergo further reactions researchgate.net. The efficiency of this process is dependent on the specific chemical structure of the carbamate and the presence of photosensitizing agents in the environment. Theoretical studies on other carbamate pesticides have indicated that reactions with hydroxyl radicals (•OH), which are photochemically produced in the atmosphere and aquatic environments, play a crucial role in their degradation researchgate.net. These reactions often involve the abstraction of a hydrogen atom from an alkyl group attached to the nitrogen researchgate.net.

The abiotic photoproducts of carbamate degradation are diverse and depend on the reaction conditions and the specific structure of the parent compound. Generally, the cleavage of the carbamate bond can lead to the formation of phenols, anilines, and carbon dioxide. For instance, the photolysis of N-aryl carbamates can result in photo-Fries rearrangement products scispace.com. While specific photoproducts for phenyl N-cycloheptylcarbamate have not been documented, it is plausible that its degradation would yield phenol (B47542), cycloheptylamine (B1194755), and carbon dioxide as primary products resulting from the cleavage of the carbamate ester and amide bonds. Further reactions of these primary products could lead to a variety of secondary photoproducts.

Hydrolytic Stability under Environmental Conditions

Hydrolysis is a primary chemical reaction that affects the persistence of carbamate pesticides in soil and aquatic environments. It involves the reaction of the compound with water, leading to the cleavage of the carbamate linkage.

The rate of hydrolysis of carbamates is highly dependent on the pH of the surrounding medium nih.govclemson.edu. Generally, carbamates exhibit greater stability in acidic conditions and are more susceptible to degradation under neutral and, particularly, alkaline (basic) conditions clemson.edunih.gov. The hydrolysis can proceed through different mechanisms depending on the pH:

Acid-catalyzed hydrolysis: This process is generally slow for carbamates clemson.edu.

Neutral hydrolysis: This involves the attack of water molecules on the carbamate group and can be a significant pathway in the typical pH range of natural waters clemson.edunih.gov.

Base-catalyzed (alkaline) hydrolysis: This is often the dominant hydrolysis pathway for carbamates in the environment, where the hydroxide ion (OH-) acts as a nucleophile, attacking the carbonyl carbon of the carbamate group clemson.edu. The rate of alkaline hydrolysis increases with increasing pH clemson.edu.

For N-alkyl carbamates, the rate of hydrolysis can be influenced by the nature of the alkyl group. While specific kinetic data for this compound is not available, the general trend observed for other carbamates suggests that its hydrolysis half-life would decrease significantly as the pH increases from acidic to alkaline.

Table 1: Illustrative pH-Dependent Hydrolysis of a Generic N-Alkyl Carbamate

| pH | Predominant Mechanism | Relative Hydrolysis Rate |

| 4 | Acid-catalyzed/Neutral | Very Slow |

| 7 | Neutral/Base-catalyzed | Moderate |

| 9 | Base-catalyzed | Fast |

This table is for illustrative purposes and represents the general behavior of carbamate pesticides.

Temperature is another critical factor influencing the rate of hydrolysis of carbamate pesticides. An increase in temperature generally leads to an increase in the rate of chemical reactions, including hydrolysis nih.govresearchgate.net. This is because higher temperatures provide the necessary activation energy for the reaction to occur more readily. Therefore, the degradation of this compound via hydrolysis is expected to be faster in warmer climates or during summer months compared to colder conditions. Studies on other carbamates have shown a significant positive correlation between temperature and the rate of hydrolysis researchgate.net.

Table 2: Illustrative Effect of Temperature on the Hydrolysis Half-Life of a Generic N-Alkyl Carbamate at a Constant pH

| Temperature (°C) | Illustrative Half-Life (days) |

| 10 | 150 |

| 20 | 75 |

| 30 | 35 |

This table is for illustrative purposes and represents the general trend of temperature effects on carbamate hydrolysis.

Interaction with Environmental Matrices (e.g., Adsorption to Mineral Surfaces)

The fate and transport of this compound in the environment are also significantly influenced by its interaction with soil and sediment components, particularly through adsorption to mineral surfaces. Adsorption can affect the bioavailability of the compound for degradation and its mobility in the soil column.

The primary mechanisms for the adsorption of carbamates onto mineral surfaces, such as clay minerals and metal oxides, include hydrogen bonding and van der Waals forces nsf.govicm.edu.pl. The carbamate moiety, with its carbonyl oxygen and N-H group, can act as both a hydrogen bond acceptor and donor, facilitating interactions with the hydroxyl groups present on the surfaces of clay minerals and metal (hydr)oxides nsf.govmdpi.com.

The extent of adsorption is influenced by several factors, including the properties of the soil (e.g., organic matter content, clay content, pH) and the physicochemical properties of the carbamate itself (e.g., water solubility, octanol-water partition coefficient). For instance, studies on other carbamates have shown that adsorption can be influenced by the surface acidity of minerals like montmorillonite nih.gov. The presence of organic matter in soil can also play a significant role in the adsorption of carbamates zenodo.orgwur.nl. While some studies indicate that clay minerals can catalyze the hydrolysis of certain carbamates, strong adsorption can also inhibit degradation by making the compound less accessible to water or microorganisms nih.gov.

Surface Chemistry and Adsorption Mechanisms

No studies were found that investigate the interactions of this compound with soil and sediment particles, which would be essential for understanding its adsorption and desorption characteristics. Data on its soil organic carbon-water partitioning coefficient (Koc) are not available.

Impact on Environmental Transport and Persistence

Further research and experimental studies are required to determine the environmental behavior of this compound. Information on related carbamate compounds cannot be substituted, as minor changes in chemical structure can lead to significant differences in environmental fate.

Emerging Research Directions and Future Perspectives for Phenyl N Cycloheptylcarbamate

Exploration of Novel Synthetic Pathways and Sustainable Synthesis Methodologies

Traditional synthesis of carbamates often involves hazardous reagents like phosgene (B1210022) or moisture-sensitive isocyanates. nih.gov The future of synthesizing phenyl N-cycloheptylcarbamate lies in the adoption of greener, more sustainable methodologies that offer high efficiency while minimizing environmental impact.

One of the most promising areas is the utilization of carbon dioxide (CO₂) as a renewable C1 building block. nih.gov Research has demonstrated the feasibility of three-component coupling reactions involving an amine (cycloheptylamine), CO₂, and an alkyl or aryl halide in the presence of a base like cesium carbonate. organic-chemistry.org Another approach involves the direct reaction of amines, CO₂, and alcohols (phenol) under dehydrative conditions, often facilitated by a catalyst. researchgate.net These methods avoid toxic precursors and valorize a greenhouse gas, aligning with the principles of green chemistry.

Other innovative strategies include:

Catalytic Routes from Urea (B33335): Urea can serve as a safer carbonyl source than phosgene. rsc.orgresearchgate.net A catalyzed reaction between cycloheptylamine (B1194755), urea, and phenol (B47542) could provide an effective pathway to this compound, with heterogeneous catalysts like mixed metal oxides showing promise for ease of separation and reusability. rsc.org

Direct Transformation of Protected Amines: Methodologies for the direct conversion of tert-butoxycarbonyl (Boc)-protected amines into carbamates are emerging. rsc.org This approach leverages readily available starting materials and can proceed under mild conditions, often using a simple base to facilitate the transformation. rsc.org

Continuous Flow Synthesis: Continuous manufacturing processes offer improved safety, efficiency, and scalability compared to batch reactions. A continuous flow method for carbamate (B1207046) synthesis using CO₂ and amines has been developed, significantly reducing reaction times and allowing for precise control over gaseous reagents. nih.gov Applying this to the synthesis of this compound could streamline its production.

Table 1: Comparison of Sustainable Synthetic Methodologies for Carbamates

Deeper Computational Modeling of Complex Reaction Systems and Energetics

Computational chemistry provides powerful tools to elucidate reaction mechanisms, predict stability, and understand the energetics of chemical systems at a molecular level. For this compound, computational modeling can offer profound insights that are difficult to obtain through experimentation alone.

Density Functional Theory (DFT) studies can be employed to model the formation of carbamates. For instance, DFT calculations have been used to investigate the mechanism of CO₂ absorption by amines, revealing the critical role of solvent molecules in stabilizing intermediates. researchgate.net Such studies on the this compound system could map the potential energy surface of its synthesis, identifying transition states and calculating activation energies for different proposed pathways. This would be invaluable for optimizing reaction conditions.

Further computational explorations could include:

Free-Energy Perturbations: These methods can be used to calculate the relative stability of the carbamate in different solvent environments. researchgate.net This is crucial for understanding its persistence and reactivity in various chemical media.

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches: While often used for enzymatic reactions, QM/MM methods can also model reactions in complex, non-biological condensed-phase environments. mdpi.com This could be used to study the hydrolysis of this compound, providing atomic-level detail on the role of solvent molecules in the reaction mechanism. mdpi.com

Thermodynamic Cycle Calculations: Alchemical free energy calculations and thermodynamic cycles can be used to compute the binding affinities and reaction free energies of carbamates. nih.govresearchgate.net This allows for a quantitative prediction of equilibrium constants and reaction favorability.

Table 2: Application of Computational Methods to Carbamate Chemistry

Development of Advanced Analytical Techniques for Trace Analysis in Chemical Studies